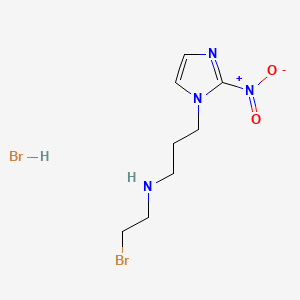
PD 130908
Descripción general
Descripción
PD 130908 is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a propanamine group, a bromoethyl substituent, and a nitro group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of PD 130908 involves several steps:
Starting Materials: The synthesis typically begins with the preparation of 1H-imidazole-1-propanamine.
Bromination: The propanamine group is then reacted with a brominating agent, such as bromine or N-bromosuccinimide, to introduce the bromoethyl group.
Nitration: The resulting compound is subjected to nitration using a nitrating agent, such as nitric acid, to introduce the nitro group.
Formation of Monohydrobromide Salt: Finally, the compound is treated with hydrobromic acid to form the monohydrobromide salt.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
PD 130908 undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The imidazole ring can be oxidized under certain conditions to form imidazole N-oxides.
Common reagents and conditions used in these reactions include:
- Nucleophiles (e.g., amines, thiols, alcohols)
- Reducing agents (e.g., hydrogen gas, metal hydrides)
- Oxidizing agents (e.g., peroxides, oxygen)
Major products formed from these reactions include substituted imidazole derivatives, amino derivatives, and imidazole N-oxides.
Aplicaciones Científicas De Investigación
PD 130908 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of PD 130908 involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitro group can participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
PD 130908 can be compared with other imidazole derivatives, such as:
1H-Imidazole-1-ethanol: Lacks the bromoethyl and nitro groups, making it less reactive in substitution and redox reactions.
1H-Imidazole-1-propanamine: Lacks the bromoethyl and nitro groups, making it less versatile in chemical reactions.
1H-Imidazole-1-propanamine, N-(2-chloroethyl)-2-nitro-: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
131505-02-7 |
|---|---|
Fórmula molecular |
C8H14Br2N4O2 |
Peso molecular |
358.03 g/mol |
Nombre IUPAC |
N-(2-bromoethyl)-3-(2-nitroimidazol-1-yl)propan-1-amine;hydrobromide |
InChI |
InChI=1S/C8H13BrN4O2.BrH/c9-2-4-10-3-1-6-12-7-5-11-8(12)13(14)15;/h5,7,10H,1-4,6H2;1H |
Clave InChI |
SZKHTAVHHLGWQG-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br |
SMILES canónico |
C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br |
Apariencia |
Solid powder |
Key on ui other cas no. |
131505-02-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PD-130908; PD130908; PD 130908 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















